molecular formula C46H56N4O11 B13836241 3-Hydroxy-N-formyl Leurosidine

3-Hydroxy-N-formyl Leurosidine

Cat. No.: B13836241
M. Wt: 841.0 g/mol
InChI Key: RSSDLUSJZSSBLJ-PYRLJOQVSA-N
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Description

3-Hydroxy-N-formyl Leurosidine: is a derivative of Leurosidine, an antitumor alkaloidIt is a complex molecule with the molecular formula C46H55N4O11 and a molecular weight of 839.9491 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-N-formyl Leurosidine typically involves multiple steps, starting from LeurosidineSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-N-formyl Leurosidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the formyl group would yield an alcohol .

Scientific Research Applications

Chemistry: In chemistry, 3-Hydroxy-N-formyl Leurosidine is used as a precursor for the synthesis of other complex molecules. Its unique structure allows for the exploration of various chemical transformations .

Biology: In biology, this compound is studied for its interactions with biological macromolecules. It has shown potential in binding to specific proteins and enzymes, making it a valuable tool for biochemical research .

Medicine: In medicine, this compound is primarily researched for its antitumor properties. It has been shown to inhibit the growth of certain cancer cells, making it a promising candidate for cancer therapy .

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals. Its complex structure and biological activity make it a valuable starting material for drug discovery and development .

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-formyl Leurosidine involves its interaction with cellular targets, such as DNA and proteins. It is believed to interfere with the replication of cancer cells by binding to DNA and inhibiting key enzymes involved in cell division. This leads to the suppression of tumor growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-N-formyl Leurosidine is unique due to its specific hydroxyl and formyl modifications, which enhance its biological activity and specificity compared to other similar compounds. These modifications allow for more targeted interactions with cellular components, making it a more effective antitumor agent .

Properties

Molecular Formula

C46H56N4O11

Molecular Weight

841.0 g/mol

IUPAC Name

methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,16R,17S)-17-ethyl-16,17-dihydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C46H56N4O11/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(58-4)21-33(30)50(25-51)38(44)46(57,41(55)60-6)39(42)61-26(3)52)45(40(54)59-5)22-27-23-48(24-43(56,8-2)36(27)53)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,53,56-57H,7-8,14,16-19,22-24H2,1-6H3/t27-,36+,37-,38+,39+,42+,43-,44?,45-,46-/m0/s1

InChI Key

RSSDLUSJZSSBLJ-PYRLJOQVSA-N

Isomeric SMILES

CC[C@@]1(CN2CCC3=C([C@](C[C@@H](C2)[C@H]1O)(C4=C(C=C5C(=C4)C67CCN8[C@H]6[C@@](C=CC8)([C@H]([C@@]([C@@H]7N5C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC9=CC=CC=C39)O

Canonical SMILES

CCC1(CN2CCC3=C(C(CC(C2)C1O)(C4=C(C=C5C(=C4)C67CCN8C6C(C=CC8)(C(C(C7N5C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC9=CC=CC=C39)O

Origin of Product

United States

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